3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11BrFNO2. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a butyric acid moiety. It is a crystalline solid that can be used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-fluorophenylbutyric acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated products.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
Chemistry: 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and fluorine groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 4-Amino-3-(4-fluorophenyl)butyric Acid
- 2-Amino-4-bromo-3-fluorobenzoic Acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Comparison: 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid is unique due to the specific arrangement of the amino, bromine, and fluorine groups on the phenyl ring and the butyric acid moiety. This unique structure imparts distinct chemical and biological properties, such as reactivity and binding affinity, which may differ from other similar compounds. The presence of both bromine and fluorine atoms can enhance its reactivity in substitution reactions and influence its biological activity.
Properties
Molecular Formula |
C10H11BrFNO2 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
3-amino-4-(4-bromo-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrFNO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) |
InChI Key |
IGIVWAOXNBEDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(CC(=O)O)N |
Origin of Product |
United States |
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